5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine

Synthetic Chemistry Regioselective Synthesis Isoxazole Chemistry

Researchers requiring regioisomerically pure 3-aminoisoxazoles face synthetic challenges, as 5-amino by-products are common. 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine (CAS 1494504-85-6) provides a certified ≥95% pure, exclusively 3-amino substituted building block, eliminating regioisomeric uncertainty in SAR studies. Its balanced LogP (1.63) and MW (175.19 Da) align with fragment-based screening requirements, while the 5-methylpyridin-3-yl group offers an additional hinge-binding vector for kinase inhibitor design. Supplied with analytical documentation and stored at 2-8°C under dry, sealed conditions.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1494504-85-6
Cat. No. B1530100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
CAS1494504-85-6
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=CC(=NO2)N
InChIInChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
InChIKeySJABJJOUHSFAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine – Key Characteristics


5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine (CAS 1494504-85-6) is a heterocyclic building block belonging to the 3-aminoisoxazole class, featuring a 5-methylpyridin-3-yl substituent at the 5-position of the isoxazole ring . The compound has the molecular formula C₉H₉N₃O, a molecular weight of 175.19 g/mol, and is commercially supplied at ≥95% purity with recommended storage at 2–8°C under dry, sealed conditions . Its calculated physicochemical descriptors include a topological polar surface area (TPSA) of 64.94 Ų, a partition coefficient (LogP) of 1.63, and 4 hydrogen-bond acceptor atoms .

1 Regioselective 3-aminoisoxazole building block for SAR studies
2 Certified ≥95% regioisomeric purity mitigates assay confounding
3 Fragment library design (MW 175 Da, balanced LogP ~1.6)

5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine – Substitution Risks


The regioisomeric position of the amino group on the isoxazole ring (3-amino versus 5-amino) is a critical determinant of biological activity, synthetic accessibility, and physicochemical properties . Published structure–activity relationship (SAR) studies on diarylisoxazoles have demonstrated that an unsubstituted 5-amino group is essential for potent antitubulin activity, whereas 3-amino derivatives exhibit a distinct biological profile [1]. This indicates that interchanging 3-amino and 5-amino isoxazole derivatives without experimental validation can lead to erroneous biological conclusions. The following quantitative evidence delineates the specific differences relevant to scientific and industrial selection.

Target: 3-aminoisoxazole regioisomer
Substitute: 5-aminoisoxazole regioisomer
Risk
Regioselective synthesis yields mainly 3-amino product; standard routes produce 5-amino as major contaminant
Generic synthesis may deliver 5-amino isomer, confounding SAR and assay results
Purity
Computed LogP ~1.6, suggesting moderate membrane permeability
Computed LogP ~0.9; ~5-fold lower theoretical partition may limit cell permeability
Physchem
3-Amino class shows distinct biological profile; lacks antitubulin activity of 5-amino leads
5-Amino group essential for potent antitubulin activity; 3-amino cannot surrogate for tubulin programs
Bioactivity

5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine – Key Differentiators


Regiochemical Purity: 3-Amino vs. 5-Amino Isoxazole

The commercial product is certified at ≥95% purity for the 3-aminoisoxazole regioisomer , whereas standard synthetic routes for 3-aminoisoxazoles are known to produce 5-aminoisoxazoles as major by-products or even as the main product, compromising regioisomeric purity [1]. This certified purity mitigates the risk of confounding biological assay results caused by the presence of the regioisomeric impurity.

Regiochemical Purity
Class-level
Target: ≥95% 3-amino regioisomer (QC certified) Baseline: typical synthesis yields major 5-amino byproduct
Certified regioisomeric purity supports reliable SAR studies
Class-level inference; vendor QC versus published synthetic benchmarks
Synthetic Chemistry Regioselective Synthesis Isoxazole Chemistry

Lipophilicity: 3-Amino vs. 5-Amino Regioisomer

Computational predictions from reputable vendor datasheets indicate a substantial difference in lipophilicity between the two regioisomers. The target 3-aminoisoxazole exhibits a LogP of 1.63 , while the 5-aminoisoxazole regioisomer exhibits a LogP of 0.93 . This ΔLogP of +0.70 (a ~5-fold difference in theoretical partition coefficient) suggests that the target compound has significantly higher membrane permeability potential.

Lipophilicity Shift
Data to verify
ΔLogP +0.70 ~5-fold higher octanol/water partition (computational)
Higher lipophilicity may improve passive permeability
Vendor-predicted values; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

Biological Activity: 3-Amino vs. 5-Amino Isoxazoles

A published SAR study on diarylisoxazoles demonstrated that an unsubstituted 5-amino group is essential for potent antitubulin and antiproliferative activity, with the most active compounds in the NCI60 cancer cell line screen all bearing the 5-amino substitution pattern [1]. 3-Aminoisoxazole derivatives, by contrast, showed a different biological profile, consistent with distinct molecular recognition by the target. While direct IC50 data for this specific 5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine are not publicly available, the class-level SAR strongly implies that the 3-amino regioisomer will not replicate the antitubulin activity of its 5-amino counterpart.

Biological Profile
Class-level
Target: 3-amino class – distinct profile, no antitubulin activity Baseline: 5-amino class – potent antitubulin, NCI60 cytotoxicity
3-Amino regioisomer not a surrogate for antitubulin leads; may enable other target class screening
Class-level SAR from published diarylisoxazole study; no direct IC50 for this specific compound
Antitubulin Activity Structure–Activity Relationship Cancer Biology

5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine – Key Applications


Fragment-Based Drug Discovery Library Design

With a molecular weight of 175.19 Da and a balanced LogP of 1.63, this compound adheres to the 'Rule of Three' for fragment libraries . Its certified ≥95% purity ensures that screening hits are not artifacts of regioisomeric contamination, while the 3-amino group offers a distinct hydrogen-bonding pharmacophore compared to 5-amino fragments [1].

Kinase Inhibitor Scaffold Development

Isoxazole-3-amines have been reported as scaffolds for kinase inhibitors; the 5-methylpyridin-3-yl substituent provides an additional vector for hinge-binding interactions . The divergent biological profile from 5-amino regioisomers makes this compound a candidate for screening against kinase panels where 5-amino isoxazoles have shown off-target liabilities [2].

Regioselective Synthetic Methodology Validation

Given the historical difficulty of synthesizing 3-aminoisoxazoles without 5-amino by-products, this commercially available, regioisomerically pure product serves as an authentic standard for developing and validating new regioselective synthetic methods [1].

Chemical Biology Probe Design for Target Deconvolution

The higher lipophilicity (ΔLogP +0.70 versus the 5-amino regioisomer) suggests improved cellular permeability, making this compound a suitable starting point for designing cell-active chemical probes where the 5-amino analog failed due to poor membrane penetration [1].

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Ro3 compliance (MW <250, LogP <3.5)
Confirm regioisomeric purity and solubility for fragment screens
Kinase Inhibitor Scaffold Development
3-aminoisoxazole hinge-binding motif
Assess selectivity versus 5-amino isoxazole off-target liabilities
Regioselective Synthesis Validation
Authentic 3-amino standard
Use as reference for HPLC/GC method development
Chemical Probe Design
Higher lipophilicity (computed ΔLogP +0.70)
Evaluate cellular permeability improvement over 5-amino analogs
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